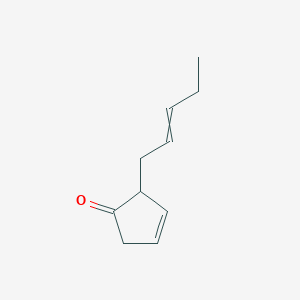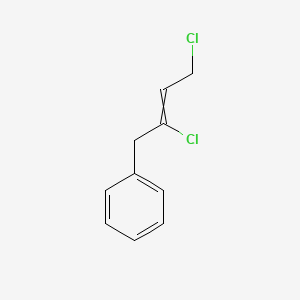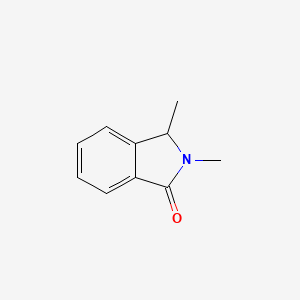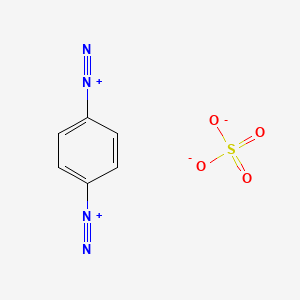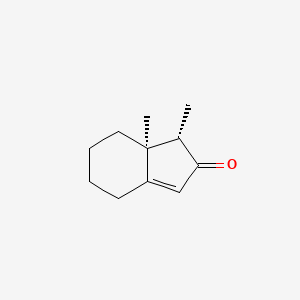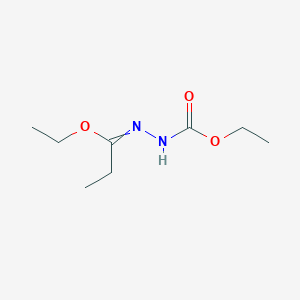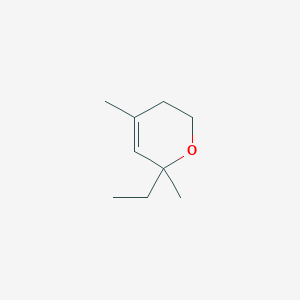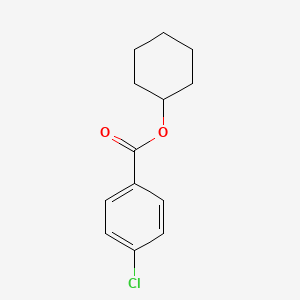
Cyclohexyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 4-chlorobenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of cyclohexanol and 4-chlorobenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexyl 4-chlorobenzoate can be synthesized through the esterification reaction between cyclohexanol and 4-chlorobenzoic acid. The reaction typically involves the use of a dehydrating agent, such as sulfuric acid or a catalyst like p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl 4-chlorobenzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield cyclohexanol and 4-chlorobenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form cyclohexyl 4-chlorobenzyl alcohol.
Substitution: The chlorine atom in the 4-chlorobenzoate moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Cyclohexanol and 4-chlorobenzoic acid.
Reduction: Cyclohexyl 4-chlorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclohexyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond in the compound can be hydrolyzed by esterases, releasing cyclohexanol and 4-chlorobenzoic acid, which may exert their effects through various biochemical pathways. The chlorine atom in the 4-chlorobenzoate moiety can also participate in interactions with biological molecules, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Cyclohexyl 4-chlorobenzoate can be compared with other similar compounds, such as:
Cyclohexyl benzoate: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
4-Chlorobenzoic acid: Contains the same benzoate moiety but lacks the cyclohexyl group, leading to different applications and reactivity.
Cyclohexyl 4-chlorobenzyl alcohol:
This compound is unique due to the presence of both the cyclohexyl and 4-chlorobenzoate moieties, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
58435-20-4 |
|---|---|
Fórmula molecular |
C13H15ClO2 |
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
cyclohexyl 4-chlorobenzoate |
InChI |
InChI=1S/C13H15ClO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2 |
Clave InChI |
XYZQVOFIZXZLFY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)
silane](/img/structure/B14614565.png)
